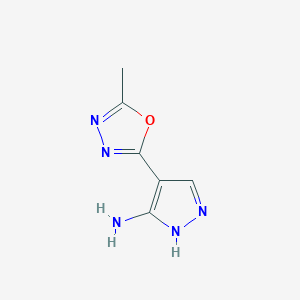
1-Bromo-2-(3-indenyl)ethane
概要
説明
1-Bromo-2-(3-indenyl)ethane is a halogenated heterocyclic compound with the molecular formula C10H9Br. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an indene ring. Indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The bromine atom in this compound makes it a versatile intermediate in organic synthesis, particularly in the formation of various indene derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-indenyl)ethane typically involves the bromination of 1H-indene. One common method is the reaction of 1H-indene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-2-(3-indenyl)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new indene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of azidoethyl-indene or thioethyl-indene.
Oxidation: Formation of indene-2-carboxaldehyde or indene-2-carboxylic acid.
Reduction: Formation of 3-ethyl-1H-indene.
科学的研究の応用
1-Bromo-2-(3-indenyl)ethane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-Bromo-2-(3-indenyl)ethane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
3-(2-Bromoethyl)-1H-indole: Similar structure but contains an indole ring instead of an indene ring.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an indene ring.
1-Bromo-3,3-bis(2-bromoethyl)alkanes: Contains multiple bromoethyl groups and an alkane backbone.
Uniqueness
1-Bromo-2-(3-indenyl)ethane is unique due to its indene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the bromine atom allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
52001-48-6 |
|---|---|
分子式 |
C11H11Br |
分子量 |
223.11 g/mol |
IUPAC名 |
3-(2-bromoethyl)-1H-indene |
InChI |
InChI=1S/C11H11Br/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2 |
InChIキー |
KKZPDPNTMKHMNU-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C2=CC=CC=C21)CCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-4-[2-(4-methylpiperazinyl)ethoxy]aniline](/img/structure/B8642761.png)




![1,4,8-Trioxaspiro[4.5]decane](/img/structure/B8642787.png)

![(1Z)-2,2,2-Trifluoro-N-[2-(trifluoromethyl)phenyl]ethanimidoyl chloride](/img/structure/B8642794.png)

